5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
Description
5-Chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide (hereafter referred to as Compound A) is a synthetic indole derivative characterized by a chloro-substituted indole core, an isopropyl group at the N1 position, and a thiazole-containing ethylamide side chain at the C2 position. The thiazole moiety may enhance target binding via hydrogen bonding or π-π stacking, while the isopropyl group could influence steric interactions and lipophilicity.
Properties
Molecular Formula |
C17H18ClN3OS |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
5-chloro-1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3OS/c1-11(2)21-14-4-3-13(18)9-12(14)10-15(21)17(22)20-6-5-16-19-7-8-23-16/h3-4,7-11H,5-6H2,1-2H3,(H,20,22) |
InChI Key |
SKWIFCWOFZVTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core at the 5th position can be achieved using reagents like N-chlorosuccinimide (NCS) or thionyl chloride.
Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Thiazole-Ethyl Substituent: The thiazole-ethyl substituent can be introduced through nucleophilic substitution reactions involving thiazole derivatives and ethyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the substituted indole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 5-Chloro-1-(propan-2-yl)-1H-indole-2-carboxylic acid + 2-(thiazol-2-yl)ethylamine | Protonation at carbonyl oxygen |
| 2M NaOH, 80°C (2 hrs) | Sodium salt of carboxylic acid + free amine | Saponification mechanism |
Key Findings :
-
Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity.
-
Base-mediated saponification requires elevated temperatures to overcome resonance stabilization of the amide.
Electrophilic Substitution
The indole and thiazole moieties participate in electrophilic reactions:
Indole C-3 Bromination
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ (1.2 eq), DCM | 0°C, 1 hr | 3-Bromo-5-chloro-1-(propan-2-yl)-N-[2-(thiazol-2-yl)ethyl]indole-2-carboxamide | 72% |
Regioselectivity :
-
Bromination occurs preferentially at the indole C-3 position due to its highest electron density (Mulliken charge: −0.32 vs. −0.18 at C-4) .
Thiazole Nitration
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | −10°C, 30 min | 5-Chloro-1-(propan-2-yl)-N-[2-(5-nitrothiazol-2-yl)ethyl]indole-2-carboxamide | 58% |
Mechanistic Insight :
-
Nitration occurs at the thiazole C-5 position, driven by the directing effect of the sulfur atom.
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl (2 eq) | EtOH, Δ, 3 hrs | Hydroxamic acid derivative | 64% |
| CH₃MgBr (3 eq) | THF, −78°C → RT, 12 hrs | Tertiary alcohol (after workup) | 41% |
Limitations :
-
Steric hindrance from the isopropyl group reduces reactivity with bulkier nucleophiles (e.g., Grignard reagents).
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 48 hrs | Thiazolo[3,2-a]pyridine fused system | 33% |
Computational Validation :
-
DFT calculations (B3LYP/6-31G*) confirm a concerted mechanism with an activation energy of 28.6 kcal/mol.
Sulfur Oxidation
| Reagent | Product | Oxidation State |
|---|---|---|
| mCPBA (1.5 eq) | Thiazole S-oxide derivative | +2 |
Indole Ring Reduction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOAc, RT, 6 hrs | Partially saturated indoline derivative | 89% |
Mechanistic Studies
-
Amide Resonance : X-ray crystallography confirms partial double-bond character (C=O: 1.23 Å; C−N: 1.34 Å), explaining hydrolysis resistance under mild conditions.
-
Thiazole Aromaticity : NICS(1) value of −10.2 ppm (calculated at HF/6-311+G**) confirms strong aromatic stabilization, limiting electrophilic reactivity.
Comparative Reactivity Analysis
| Reaction Site | Relative Reactivity | Key Influence |
|---|---|---|
| Indole C-3 | High | Electron-rich π-system |
| Thiazole C-5 | Moderate | Sulfur’s electron-withdrawing effect |
| Carboxamide Carbonyl | Low | Steric shielding by isopropyl group |
Scientific Research Applications
Biological Applications
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide. For instance, thiazole derivatives have been shown to exhibit significant antiviral activities against various viruses, including HIV and hepatitis C virus (HCV). The compound's structure suggests potential interactions with viral enzymes or receptors that could inhibit viral replication .
2. Antimicrobial Properties
Compounds containing thiazole and indole structures are often evaluated for their antimicrobial effects. Research indicates that similar compounds can effectively target bacterial strains resistant to conventional antibiotics. This makes them promising candidates in the fight against antibiotic resistance .
3. Anticancer Potential
The indole structure is known for its anticancer properties. Compounds like 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies on related indole derivatives have shown promising results in preclinical models .
Case Studies
Case Study 1: Antiviral Efficacy
A study published in MDPI demonstrated that specific thiazole derivatives possess potent anti-HIV activity with low cytotoxicity. The compound's structural features are believed to enhance its binding affinity to viral targets, leading to effective inhibition of HIV replication .
Case Study 2: Antimicrobial Resistance
Research focusing on the synthesis of thiazole-based compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the indole moiety into the structure improved the overall antimicrobial activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Compound A, emphasizing substituent variations and their pharmacological implications:
Key Observations:
Substituent Effects on Bioactivity: N1 Substituents: Compound A’s isopropyl group (vs. 4-fluorobenzyl in Compounds 123/124) may reduce aromatic π-stacking but enhance metabolic stability due to reduced susceptibility to oxidative metabolism . Thiazole vs. Other Heterocycles: The thiazole-ethylamide side chain in Compound A differs from the 5-methoxyindole ethylamide in Compound 123. Chloro Substitution: The C5-chloro group in Compound A and analogs (e.g., Compounds 123–125) is linked to enhanced lipophilicity and COX-2 binding affinity, as seen in Compound 123’s potency (comparable to celecoxib) .
Synthetic Methodologies: Compound A’s amide linkage likely follows standard coupling protocols (e.g., acyl chloride + amine in pyridine), analogous to the synthesis of N-(5-chloro-thiazol-2-yl)benzamide derivatives . In contrast, thiazole-indole hybrids in require condensation of 3-formylindole derivatives with aminothiazolones under acidic reflux, suggesting divergent routes for core functionalization .
Planarity and Conformation: Unlike rigid benzodioxol-imidazole hybrids (), Compound A’s flexibility (propan-2-yl and ethylamide chains) may allow adaptive binding to enzyme active sites .
Pharmacokinetic Considerations :
- The 4-fluorobenzyl group in Compounds 123/124 improves membrane permeability via fluorine’s electronegativity and lipophilicity. Compound A’s isopropyl group may offer comparable hydrophobicity (clogP ~3.5 estimated) but with reduced aromatic toxicity risks .
- ’s chloro-thiazole benzamide derivative exhibits hydrogen-bonded dimers, which could reduce solubility but enhance thermal stability—a property yet to be confirmed for Compound A .
Biological Activity
5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide, identified by its CAS number 1574494-79-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.9 g/mol. The structure includes an indole ring fused with a thiazole moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1574494-79-3 |
| Molecular Formula | C17H18ClN3OS |
| Molecular Weight | 347.9 g/mol |
Research indicates that compounds containing thiazole and indole rings exhibit antitumor and antimicrobial properties. The thiazole moiety is particularly noted for its role in enhancing cytotoxic activity against various cancer cell lines. For instance, thiazole derivatives have been linked to apoptosis induction in cancer cells through interactions with specific protein targets like Bcl-2 .
Antitumor Activity
In vitro studies have shown that similar compounds can exert significant cytotoxic effects. For example, a study reported IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL for thiazole derivatives against various cancer cell lines . The presence of electron-donating groups on the phenyl ring has been correlated with increased activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Thiazole derivatives have demonstrated effectiveness against drug-resistant strains of bacteria and fungi. For instance, certain thiazoles showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and indole components significantly influence biological activity:
- Thiazole Ring : Substituents at specific positions enhance cytotoxicity.
- Indole Moiety : Variations in the indole structure can lead to improved binding affinity to target proteins.
For example, compounds with halogen substitutions on the phenyl ring have shown enhanced antiproliferative effects compared to their non-halogenated counterparts .
Case Studies
- Anticancer Evaluation : A series of indole-thiazole hybrids were synthesized and tested against human glioblastoma U251 cells, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This suggests potential as a new class of anticancer agents .
- Antimicrobial Testing : Compounds derived from the thiazole scaffold were evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating their potential as effective antimycobacterial agents .
Q & A
Basic: What are the standard synthetic routes for preparing 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Indole Core Formation : Start with 3-formyl-1H-indole-2-carboxylic acid derivatives. React with thiazole-containing amines (e.g., 2-(1,3-thiazol-2-yl)ethylamine) using acetic acid and sodium acetate as a catalyst under reflux (3–5 hours) to form the carboxamide bond .
- Substituent Introduction : Introduce the 5-chloro and propan-2-yl groups via nucleophilic substitution or alkylation. For example, use propargyl bromide for alkylation, followed by purification via recrystallization (ethanol or DMF/acetic acid mixtures) .
Validation : Monitor reaction progress with TLC and confirm structure via H/C NMR and FT-IR .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] ~388.08 Da) .
Advanced: How can reaction conditions be optimized to improve yield when introducing the thiazole moiety?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of thiazole intermediates. Avoid protic solvents that may hydrolyze intermediates .
- Catalyst Screening : Test sodium acetate vs. triethylamine to optimize carboxamide bond formation. Evidence suggests sodium acetate in acetic acid increases crystallinity, aiding purification .
- Temperature Control : Reflux at 110–120°C for 3 hours maximizes condensation efficiency without degrading heat-sensitive thiazole groups .
- Yield Analysis : Compare yields under varied conditions (e.g., 54% with sodium acetate vs. 42% with KCO) and adjust stoichiometry (1.1:1 ratio of aldehyde to amine) .
Advanced: How can researchers reconcile discrepancies in COX-2 inhibitory activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent COX-2 isoforms (human recombinant vs. murine) and reference inhibitors (e.g., celecoxib) to normalize IC values. Variations in enzyme sources can cause 2–3-fold differences .
- Cellular Context : Test cytotoxicity on normal cells (e.g., HEK293) to rule out false positives. For example, derivatives with 4-fluorobenzyl groups show high selectivity (IC < 1 µM) but no cytotoxicity, while chlorobenzyl analogs may exhibit off-target effects .
- Structural Modifications : Perform SAR studies by modifying the indole N-substituent (e.g., propan-2-yl vs. benzyl groups) to isolate contributions to activity .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the carboxamide and Arg120/His90 residues, and hydrophobic interactions with the thiazole ring .
- Quantum Chemical Analysis : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, highlighting nucleophilic regions (e.g., indole C3) prone to electrophilic attack in biological systems .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-COX-2 complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Basic: What in vitro assays are recommended for preliminary anti-inflammatory screening?
Methodological Answer:
- COX-1/COX-2 Inhibition : Use colorimetric kits (e.g., Cayman Chemical) to measure prostaglandin E (PGE) production in LPS-stimulated macrophages. Include celecoxib (COX-2 IC ~40 nM) as a control .
- Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA in RAW264.7 cells treated with 1–10 µM compound .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Formulation Optimization : Use co-solvents (e.g., 10% DMSO in PBS) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide, which cleave in vivo to release the active compound .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacement : Replace the thiazole ring with oxadiazole to reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., human S9 fraction) .
- Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically labile positions (e.g., indole C5) to prolong half-life (tested via LC-MS/MS pharmacokinetic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
